

The Stereochemistry of Phthaloyl-L-valine: An In-depth Technical Guide

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Compound of Interest

| | |
|----------------|-------------------|
| Compound Name: | <i>Pht-val-OH</i> |
| CAS No.: | 6306-54-3 |
| Cat. No.: | B554704 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Phthaloyl-L-valine, a critical derivative of the essential amino acid L-valine. The phthaloyl group serves as a robust protecting group for the primary amine of L-valine, a feature extensively utilized in peptide synthesis and the development of chiral pharmaceuticals. Understanding and controlling the stereochemistry of this compound is paramount to ensure the desired biological activity and to meet stringent regulatory requirements.

Core Concepts in the Stereochemistry of Phthaloyl-L-valine

The stereochemical integrity of Phthaloyl-L-valine hinges on the retention of the absolute configuration at the α -carbon ($C\alpha$) of the parent L-valine molecule during the phthaloylation reaction. L-valine possesses an (S)-configuration at its chiral center. The introduction of the phthaloyl group should not alter this configuration.

The primary methods for the synthesis of Phthaloyl-L-valine involve the reaction of L-valine with either phthalic anhydride or a derivative like N-carbethoxyphthalimide.[1] Studies have shown that these reactions, when carried out under appropriate conditions, proceed with retention of the optical configuration.[2] This means that the resulting Phthaloyl-L-valine will also possess the (S)-configuration.

The confirmation of the stereochemical purity of Phthaloyl-L-valine is crucial and is typically achieved through a combination of polarimetry and chiral chromatography. While a specific optical rotation value for Phthaloyl-L-valine is not readily available in the literature, the retention of optical activity from the starting L-valine is a key indicator.[2] Chiral High-Performance Liquid Chromatography (HPLC) provides a more definitive method for quantifying the enantiomeric excess.

Physicochemical and Crystallographic Data

A summary of the key physicochemical and crystallographic data for Phthaloyl-L-valine is presented in the table below.

| Property | Value |
|-------------------|--|
| IUPAC Name | (2S)-2-(1,3-Dioxoisindolin-2-yl)-3-methylbutanoic acid |
| CAS Number | 6306-54-3 |
| Molecular Formula | C ₁₃ H ₁₃ NO ₄ |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white solid |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ |
| Cell Dimensions | a = 8.9120(7) Å, b = 6.3410(4) Å, c = 11.8471(10) Å, β = 109.980(4)° |
| Volume | 629.20(8) Å ³ |
| Z | 2 |

Crystal data obtained from X-ray diffraction studies of (2R)-2-(1,3-Dioxoisindolin-2-yl)-3-methylbutanoic acid, the enantiomer of the L-form. The cell parameters for the L-form are expected to be identical.[1]

Experimental Protocols

Detailed methodologies for the synthesis and stereochemical analysis of Phthaloyl-L-valine are provided below.

Synthesis of Phthaloyl-L-valine

This protocol is adapted from the reaction of L-valine with phthalic anhydride.[1]

Materials:

- L-valine
- Phthalic anhydride
- Ethanol
- Deionized water

Procedure:

- In a round-bottom flask, combine L-valine (1.0 equivalent) and phthalic anhydride (1.1 equivalents).
- Heat the mixture with constant stirring at 150 °C (423 K) for 2 hours.
- Allow the reaction mixture to cool to room temperature.
- Remove any crystalline phthalic anhydride from the walls of the flask.
- The solid crude product is then purified by recrystallization from an ethanol:water (e.g., 7:3 v/v) mixture to yield Phthaloyl-L-valine as a crystalline solid.

Stereochemical Analysis by Chiral HPLC

This protocol provides a general framework for the enantiomeric separation of N-phthaloyl amino acids based on established methods.[3][4] Optimization of the mobile phase composition and gradient may be required for baseline separation of Phthaloyl-L-valine and its D-enantiomer.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Chiral Stationary Phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or a macrocyclic glycopeptide-based column).

Mobile Phase:

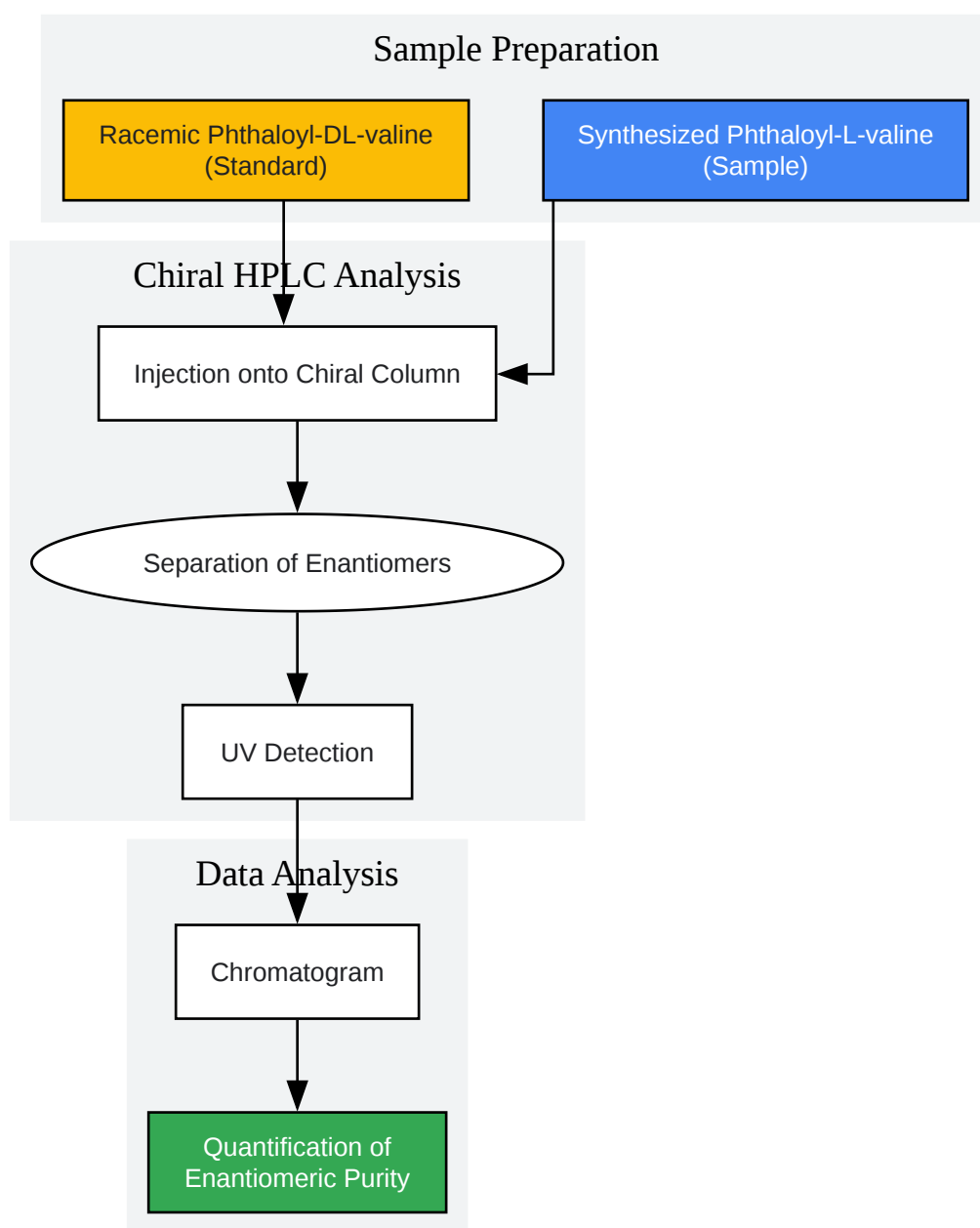
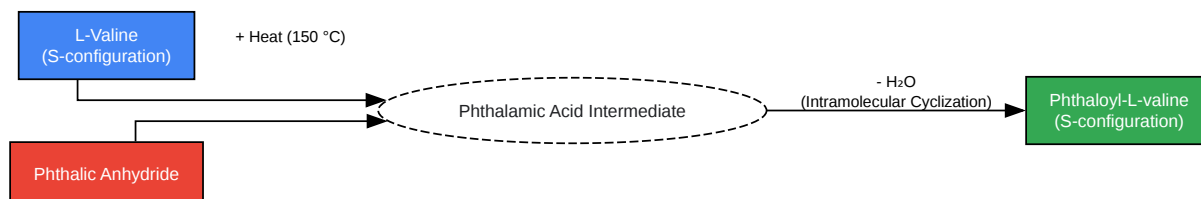
- A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
- A small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) is often added to improve peak shape.

Procedure:

- Prepare a standard solution of racemic Phthaloyl-DL-valine and a sample solution of the synthesized Phthaloyl-L-valine in a suitable solvent (e.g., mobile phase).
- Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
- Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
- Inject the synthesized Phthaloyl-L-valine sample.
- Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm or 254 nm).
- The enantiomeric purity can be calculated from the peak areas of the L- and D-enantiomers in the chromatogram.

Visualizations

The following diagrams illustrate key pathways and workflows related to the stereochemistry of Phthaloyl-L-valine.



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